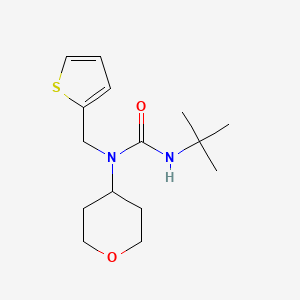

3-(tert-butyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea

Description

3-(tert-butyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea is a synthetic urea derivative characterized by a central urea core substituted with three distinct functional groups: a tert-butyl group, a tetrahydro-2H-pyran-4-yl (THP) ring, and a thiophen-2-ylmethyl moiety. The tert-butyl group enhances lipophilicity, which may influence membrane permeability and metabolic stability. This compound is structurally analogous to bioactive ureas in medicinal chemistry, often targeting enzymes or receptors via hydrogen bonding (urea NH groups) and hydrophobic interactions .

Properties

IUPAC Name |

3-tert-butyl-1-(oxan-4-yl)-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-15(2,3)16-14(18)17(11-13-5-4-10-20-13)12-6-8-19-9-7-12/h4-5,10,12H,6-9,11H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRCBQUHLFUDCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N(CC1=CC=CS1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through cyclization reactions involving dihydropyran and suitable nucleophiles.

Attachment of the Thiophen-2-ylmethyl Group: This group can be introduced through nucleophilic substitution reactions using thiophen-2-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Analogues in Urea-Based Therapeutics

A. 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea (CAS: 2319640-11-2)

- Key Differences : Replaces the tert-butyl group with a 2-methoxyphenyl substituent.

- Unlike the tert-butyl group, the phenyl ring may engage in additional π-π interactions but reduce steric shielding .

B. 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a)

- Key Differences : Features a tetrahydrobenzo[b]thiophene scaffold fused to a cyclohexene ring, with a benzoyl substituent.

- Implications : The fused thiophene system enhances planarity and rigidity compared to the isolated thiophen-2-ylmethyl group in the target compound. This may restrict conformational flexibility but improve target selectivity .

C. 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone

- Key Differences: Replaces the urea core with an ethanone linker and incorporates a complex heterocyclic system (imidazo-pyrrolo-pyrazine).

- The heterocyclic system may enhance binding to kinase targets, as seen in kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

- Polar Surface Area (PSA) : Lower PSA (~75 Ų) in the target compound suggests improved membrane permeability relative to Compound 7a (~110 Ų) .

Biological Activity

3-(tert-butyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities. Urea derivatives, particularly those incorporating thiophene and tetrahydropyran moieties, have been associated with a variety of pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-(tert-butyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea is . The structure features a tert-butyl group, a tetrahydro-2H-pyran ring, and a thiophen-2-ylmethyl substituent, which may contribute to its biological activity.

Biological Activities

Recent studies have highlighted various biological activities associated with urea derivatives, including:

1. Anticancer Activity

Urea compounds have shown promise in anticancer applications. For instance, the compound's structural similarity to known anticancer agents suggests it may inhibit tumor cell proliferation. In vitro studies indicate that related thiourea derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

2. Antimicrobial Properties

Compounds containing urea and thiophene moieties are noted for their antimicrobial activities. Research indicates that similar compounds demonstrate effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Anti-inflammatory Effects

Studies have reported that urea derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial in conditions like arthritis and other inflammatory diseases .

Case Studies

A selection of case studies illustrates the biological potential of related compounds:

| Compound | Activity | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 25.1 | OVCAR-4 |

| Compound B | Antimicrobial | 0.03 | S. aureus |

| Compound C | Anti-inflammatory | 16.23 | U937 |

These findings suggest that modifications to the urea structure can significantly impact biological activity, making it a focal point for further research.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of urea derivatives. Modifications in the side chains (e.g., varying the thiophene or tetrahydropyran substituents) can enhance potency or selectivity against specific targets. For example, the introduction of halogen atoms in the thiophene ring has been correlated with increased anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.